Debio 0932

描述

Debio 0932 是一种第二代口服热休克蛋白 90 (Hsp90) 抑制剂,热休克蛋白 90 是一种在癌细胞中异常表达的分子伴侣。 该化合物对多种癌细胞类型表现出良好的抗癌活性,这得益于其对 Hsp90 的强结合亲和力和高口服生物利用度 .

准备方法

Debio 0932 的合成路线和反应条件包括将该化合物溶解在二甲基亚砜 (DMSO) 中,然后用 DMEM 培养基稀释。 然后将细胞暴露于 this compound 在一个宽浓度范围(100–1.56 µM)内达 48 小时 . 有关 this compound 的工业生产方法,现有的文献资料中没有明确说明。

化学反应分析

Debio 0932 经历了几种类型的化学反应,包括:

氧化: This compound 抑制人 Hsp90 的 ATPase 活性,并通过诱导凋亡途径降低细胞增殖.

还原: 该化合物刺激癌细胞中抗凋亡蛋白 Bcl-2 的下调和凋亡蛋白 Bax 的上调以及 Casp-9 的裂解.

取代: This compound 选择性地与 Hsp90 的 ATP 结合口袋结合,估计结合自由能为 -7.24 kcal/mol.

这些反应中使用的常见试剂和条件包括二甲基亚砜 (DMSO) 和 DMEM 培养基。 这些反应形成的主要产物是凋亡蛋白,如 Bax 和裂解的 Casp-9 .

科学研究应用

Debio 0932 在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

作用机制

相似化合物的比较

Debio 0932 与其他 Hsp90 抑制剂相比具有独特性,因为它对 Hsp90 的结合亲和力强,口服生物利用度高 . 类似的化合物包括:

Ganetespib: 另一种 Hsp90 抑制剂,具有不同的结合亲和力和生物利用度特征。

17-AAG (17-烯丙基氨基-17-去甲氧基吉尔丹霉素): 早期一代 Hsp90 抑制剂,具有不同的作用机制和毒性特征。

This compound 脱颖而出,因为它具有延长肿瘤保留时间、血脑屏障穿透性和良好的抗肿瘤活性(无论是单药治疗还是与其他药物联合治疗) .

生物活性

Debio 0932, also known as CUDC-305, is a second-generation oral inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a pivotal role in the proper folding and stabilization of numerous client proteins, many of which are involved in cancer progression. The inhibition of Hsp90 has emerged as a promising therapeutic strategy in oncology due to its ability to destabilize multiple oncogenic signaling pathways. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications beyond oncology.

This compound exerts its effects primarily through the inhibition of Hsp90, leading to the degradation of client proteins that are crucial for tumor growth and survival. The compound has demonstrated a strong binding affinity for the ATP-binding pocket of Hsp90, with an estimated free energy of binding of -7.24 kcal/mol . This binding disrupts the chaperone function of Hsp90, resulting in the following:

- Decreased stability of oncogenic proteins.

- Induction of apoptosis in cancer cells by modulating apoptotic pathways.

- Inhibition of cell migration and invasion, which are critical for metastasis.

Table 1: Biological Activity Summary of this compound

| Activity | Description |

|---|---|

| Target | Heat Shock Protein 90 (Hsp90) |

| Binding Affinity | Estimated free energy: -7.24 kcal/mol |

| Apoptosis Induction | Upregulation of pro-apoptotic proteins (Bax) and downregulation of Bcl-2 |

| Cytotoxicity | Effective against MCF-7 and MDA-MB-231 breast cancer cell lines |

| Anti-invasive Potential | Reduced migration in endothelial cells (HUVEC) |

Anticancer Efficacy

This compound has shown promising anticancer activity across various models:

- Breast Cancer Models : In studies involving MCF-7 and MDA-MB-231 cell lines, this compound demonstrated significant cytotoxic effects in a dose-dependent manner. The compound induced apoptosis as evidenced by increased Bax expression and decreased Bcl-2 levels, alongside the cleavage of Caspase-9 .

- Brain Metastases : A study highlighted this compound's ability to penetrate the blood-brain barrier (BBB) effectively, showing therapeutic concentrations in brain tissue. It was shown to reduce the viability of brain metastases from lung and breast cancer models in ex vivo assays .

- Psoriasis Treatment : Interestingly, this compound was also evaluated for its potential in treating psoriasis. In a preclinical model using human psoriasis xenografts, this compound significantly alleviated symptoms and reduced epidermal thickness after three weeks of treatment .

Table 2: Summary of Preclinical Findings

| Study Focus | Findings |

|---|---|

| Breast Cancer (MCF-7) | Induced apoptosis; altered expression of apoptotic markers |

| Brain Metastases | Effective at therapeutic concentrations; reduced tumor viability |

| Psoriasis Model | Significant clinical improvement; reduced epidermal thickness |

Clinical Trials

This compound is currently undergoing various phases of clinical trials targeting different cancers:

- Phase I Trials : Investigating its safety and efficacy in combination with everolimus for renal cell carcinoma (RCC) . Early reports indicate that this compound is well-tolerated with promising signs of efficacy.

Case Study: Combination Therapy with Everolimus

In a recent trial combining this compound with everolimus, patients previously treated with VEGF inhibitors were enrolled. The goal was to assess whether this combination could enhance therapeutic outcomes for advanced RCC patients. Initial results suggest improved tolerability and potential efficacy compared to historical controls .

属性

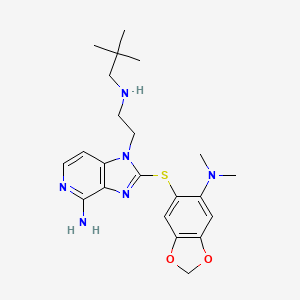

IUPAC Name |

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIQAYFTOPTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657665 | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061318-81-7 | |

| Record name | CUDC-305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-305 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。